molecular formula C13H13F3N4O2S B2916676 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2176202-16-5

1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2916676
CAS No.: 2176202-16-5
M. Wt: 346.33
InChI Key: WSJJBCWJIJJRNN-UHFFFAOYSA-N
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Description

1-((1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core linked via a methyl group to a sulfonylated azetidine ring. The azetidine (a 4-membered nitrogen-containing ring) is substituted at the 1-position with a 2-(trifluoromethyl)phenylsulfonyl group, conferring both steric bulk and electronic effects due to the trifluoromethyl (-CF₃) moiety.

Key structural attributes:

  • Azetidine ring: Enhances rigidity and metabolic stability compared to larger rings (e.g., piperidine) .
  • Trifluoromethylphenyl group: Increases lipophilicity and electron-withdrawing effects, influencing pharmacokinetics and reactivity .

Properties

IUPAC Name

1-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c14-13(15,16)11-3-1-2-4-12(11)23(21,22)20-6-10(7-20)5-19-9-17-8-18-19/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJJBCWJIJJRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H11F3N4O2SC_{12}H_{11}F_3N_4O_2S, with a molecular weight of approximately 332.30 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development .

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The 1,2,4-triazole moiety has been associated with various pharmacological actions including:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibition of ergosterol biosynthesis disrupts fungal cell wall formation.
  • Antiviral : Some derivatives have shown activity against viruses such as Yellow Fever Virus (YFV) .

A comparative study highlighted that certain derivatives of triazoles have demonstrated higher antibacterial activity than standard antibiotics like amoxicillin and ceftriaxone .

Anticancer Activity

Triazoles are also recognized for their anticancer potential. For instance, compounds similar to 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have shown that some derivatives exhibit IC50 values comparable to established chemotherapeutics .

The mechanism by which 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various triazole derivatives against Mycobacterium tuberculosis, certain compounds demonstrated promising MIC values comparable to established treatments . This highlights the potential of triazoles in treating resistant bacterial strains.

Anticancer Research

Research involving derivatives similar to 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole showed significant cytotoxicity against ovarian cancer cell lines (SKOV3 and MCF7), indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
4-Cyclopropyl-1H-1,2,3-triazoleContains a cyclopropyl groupEnhanced stability and reactivity
4-Trifluoromethyl-1H-1,2,3-triazoleSimilar trifluoromethyl substitutionPotentially different biological activity
5-Aryl-1H-1,2,3-triazolesVarying aryl substitutionsDiverse biological profiles depending on aryl groups

The uniqueness of 1-((1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to other triazoles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and biological activities. Below is a detailed comparison:

Structural Analogs with Azetidine-Triazole Backbone

Compound Name Key Structural Differences Properties/Applications
1-((1-((3,3,3-Trifluoropropyl)sulfonyl)azetidin-3-yl)methyl)pyrrolidin-2-one Replaces 2-(trifluoromethyl)phenylsulfonyl with 3,3,3-trifluoropropylsulfonyl Reduced aromaticity; potential as a synthetic intermediate for prodrugs .
Methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate Boc-protected azetidine; triazole carboxylate ester Used in peptide coupling; lacks sulfonyl group, reducing electrophilicity .

Triazole Derivatives with Sulfonyl Modifications

Compound Name Key Structural Differences Properties/Applications
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole Bulky triisopropylbenzenesulfonyl group; nitro substituent on triazole High steric hindrance; likely a nitration reagent or protease inhibitor .
Epoxiconazole Oxirane (epoxide) ring instead of azetidine; chlorophenyl and fluorophenyl substituents Broad-spectrum fungicide; targets fungal lanosterol demethylase .

Antifungal Triazoles with Diverse Substitution Patterns

Compound Name Key Structural Differences Properties/Applications
Difenoconazole Dioxolane ring; chlorophenyl and phenoxy groups Systemic fungicide; inhibits ergosterol biosynthesis .
1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole Propynyloxy group; lacks azetidine Potential agrochemical; alkyne group enables click chemistry modifications .

Comparative Analysis of Physicochemical Properties

Property Target Compound Epoxiconazole Difenoconazole 1-(3,3,3-Trifluoropropylsulfonyl analog)
Molecular Weight (g/mol) ~365 (estimated) 329.8 406.3 381.38
logP (Lipophilicity) ~3.2 (predicted) 3.8 4.1 ~2.9 (less aromatic substitution)
Hydrogen Bond Acceptors 6 (triazole N, sulfonyl O) 5 6 7
Key Functional Groups Sulfonyl, CF₃, azetidine Epoxide, Cl, F Dioxolane, Cl Trifluoropropylsulfonyl, pyrrolidinone

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